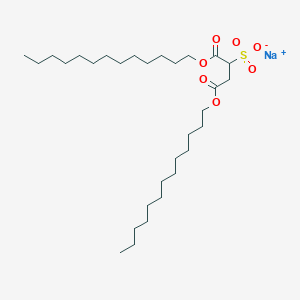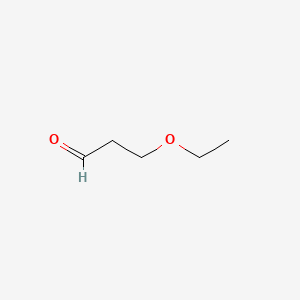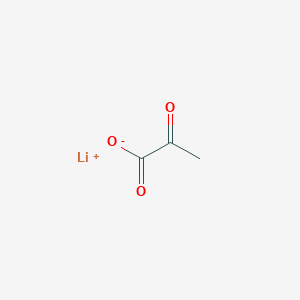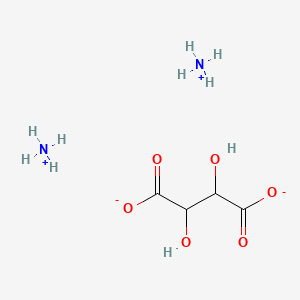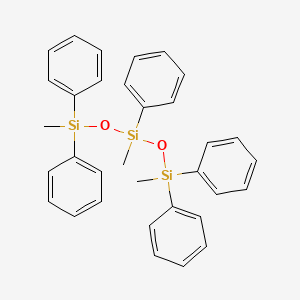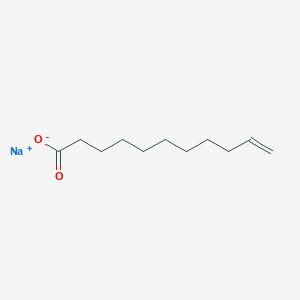
Dimethoxymethyl(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless or yellowish transparent liquid with a molecular weight of 182.29 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Dimethoxymethyl(phenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of methyltrimethoxysilane with phenylmagnesium bromide . Another method includes the reaction of sodium metal particles with chlorobenzene and methyltrimethoxysilane in the presence of 15-crown-5 as a catalyst . The reaction is carried out at 38°C for 2 hours, followed by filtration and vacuum distillation to obtain the product with an 87% yield .
Analyse Des Réactions Chimiques
Dimethoxymethyl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using lithium aluminum hydride (LiAlH4) to form silanes.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Hydrolysis: It reacts slowly with moisture or water to form silanols and methanol.
Common reagents used in these reactions include lithium metal, trimethylsilyl chloride (Me3SiCl), and tetrahydrofuran (THF) . Major products formed from these reactions include various silanes and siloxanes.
Applications De Recherche Scientifique
Dimethoxymethyl(phenyl)silane has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active molecules and as a protective group for functional groups in biomolecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of dimethoxymethyl(phenyl)silane involves its ability to form stable silicon-carbon bonds. This compound can undergo various chemical transformations, allowing it to interact with different molecular targets and pathways. For example, it can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols .
Comparaison Avec Des Composés Similaires
Dimethoxymethyl(phenyl)silane can be compared with other similar organosilicon compounds, such as:
Dimethoxydimethylsilane: This compound has two methyl groups attached to the silicon atom instead of one phenyl group.
Trimethoxymethylsilane: This compound has three methoxy groups attached to the silicon atom.
This compound is unique due to the presence of the phenyl group, which imparts different chemical properties and reactivity compared to other organosilicon compounds.
Propriétés
IUPAC Name |
dimethoxymethyl(phenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLUYENEAPLWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B7820995.png)
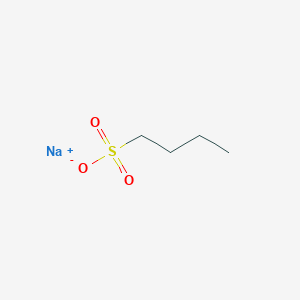
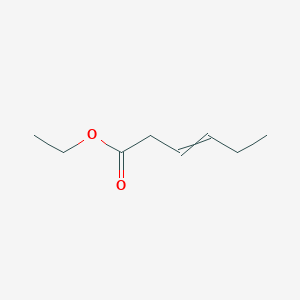

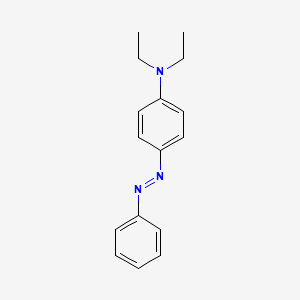
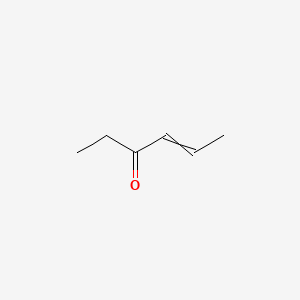

![(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B7821035.png)
